Mcl1-IN-12: An In-Depth Technical Guide to its Discovery and Synthesis
Mcl1-IN-12: An In-Depth Technical Guide to its Discovery and Synthesis
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a multitude of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. This has positioned Mcl-1 as a high-priority target for the development of novel cancer therapeutics. Mcl1-IN-12, also known as compound 26 in seminal research, has emerged as a highly potent and selective small-molecule inhibitor of Mcl-1, demonstrating significant anti-tumor activity in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Mcl1-IN-12, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Design
The discovery of Mcl1-IN-12 was a result of a meticulous structure-guided drug design and optimization process. The journey began with a fragment-based screening approach to identify small molecules that could bind to the BH3-binding groove of Mcl-1, a critical region for its interaction with pro-apoptotic proteins like Bak and Bim.
Initial hits from the screen belonged to a tricyclic dihydropyrazinoindolone series. Through iterative cycles of chemical synthesis, co-crystallography, and biological evaluation, this initial scaffold was refined to enhance binding affinity and selectivity for Mcl-1 over other Bcl-2 family members such as Bcl-2 and Bcl-xL. A key challenge in targeting Mcl-1 is the need for inhibitors to exhibit subnanomolar binding affinity to effectively disrupt the strong protein-protein interactions and induce apoptosis in Mcl-1 dependent cancer cells.
Further optimization focused on improving the pharmacokinetic properties of the lead compounds. This led to the design of macrocyclic inhibitors, a strategy aimed at pre-organizing the molecule in a bioactive conformation, thereby enhancing potency and metabolic stability. Mcl1-IN-12 represents a culmination of these efforts, featuring a macrocyclic structure that confers high binding affinity and favorable drug-like properties.
Synthesis Pathway
While the precise, step-by-step synthesis of Mcl1-IN-12 is proprietary, the general synthetic strategy for this class of macrocyclic Mcl-1 inhibitors has been described in the scientific literature. The synthesis is a multi-step process involving the construction of the core tricyclic indole structure, followed by the introduction of key functional groups and finally, a ring-closing metathesis or other macrocyclization reaction to form the characteristic macrocyclic ring.
Representative Synthesis Scheme:
The synthesis generally proceeds through the following key stages:
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Formation of the Tricyclic Indole Core: This is typically achieved through a Fischer indole synthesis or a similar cyclization reaction to construct the central indole scaffold.
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Functionalization of the Core: Key side chains and functional groups are introduced onto the tricyclic core. This often involves Suzuki or other cross-coupling reactions to append aromatic moieties that occupy the hydrophobic pockets of the Mcl-1 binding groove.
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Introduction of the Macrocyclic Linker: Two reactive handles are installed on the molecule, which will serve as the attachment points for the macrocyclic linker.
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Macrocyclization: A ring-closing reaction, such as ring-closing metathesis (RCM) or an intramolecular nucleophilic substitution, is employed to form the macrocycle.
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Final Modifications and Purification: The final steps may involve deprotection of protecting groups and purification of the final compound by chromatography.
Quantitative Biological Data
Mcl1-IN-12 exhibits potent and selective inhibition of Mcl-1, leading to robust anti-proliferative and pro-apoptotic activity in Mcl-1-dependent cancer cell lines. The following tables summarize the key quantitative data reported for Mcl1-IN-12 and its analogs.
Table 1: In Vitro Binding Affinity and Cellular Activity of Mcl1-IN-12
| Assay Type | Target/Cell Line | Result | Citation |
| TR-FRET Binding Assay | Mcl-1 | Ki < 200 pM | [1] |
| Fluorescence Polarization Assay | Bcl-2 | Ki = 1.8 µM | [2] |
| Fluorescence Polarization Assay | Bcl-xL | Ki = 36 µM | [2] |
| Cell Growth Inhibition (GI50) | NCI-H929 (Multiple Myeloma) | 37 nM | [2] |
| Cell Growth Inhibition (GI50) | A427 (Lung Cancer) | 90 nM | [2] |
| Caspase 3/7 Activation (EC50) | NCI-H929 | Correlates with GI50 | [2] |
Table 2: Pharmacokinetic Properties of Mcl1-IN-12 (Compound 26)
| Species | Clearance (CL) | Volume of Distribution (Vss) | Citation |
| Mouse (IV) | Low | - | [2] |
| Dog (IV) | 5.2 mL/min/kg | - | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize Mcl1-IN-12.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of inhibitors to Mcl-1.
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Reagents:
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Recombinant His-tagged Mcl-1 protein.
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Biotinylated BIM peptide (or other suitable Mcl-1 binding peptide).
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Terbium (Tb)-conjugated anti-His antibody (donor).
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Streptavidin-conjugated d2 (or other suitable fluorophore) (acceptor).
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA).
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Mcl1-IN-12 or other test compounds.
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Procedure:
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Prepare serial dilutions of the test compound in assay buffer.
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In a 384-well plate, add the test compound, His-tagged Mcl-1, and biotinylated BIM peptide.
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Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
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Add the Tb-conjugated anti-His antibody and streptavidin-d2.
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Incubate for another period (e.g., 60 minutes) in the dark.
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Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
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The ratio of the acceptor to donor emission is calculated, and the Ki is determined by fitting the data to a suitable binding model.[4][5]
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Caspase-Glo® 3/7 Assay
This assay measures the induction of apoptosis by quantifying the activity of caspase-3 and -7, key executioner caspases.[6]
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Reagents:
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Caspase-Glo® 3/7 Reagent (Promega).
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Mcl-1 dependent cancer cell line (e.g., NCI-H929).
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Cell culture medium.
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Mcl1-IN-12 or other test compounds.
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Procedure:
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Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
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Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24 hours).
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Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
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Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
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Mix the contents of the wells by gentle shaking.
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Incubate at room temperature for 1-2 hours in the dark.
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Measure the luminescence using a plate-reading luminometer.
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The luminescent signal is proportional to the amount of caspase 3/7 activity. The EC50 value is determined by plotting the luminescence against the compound concentration.[7][8]
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Visualizations
Mcl-1 Signaling Pathway and Inhibition by Mcl1-IN-12
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl1-IN-12.
Experimental Workflow for the Discovery of Mcl1-IN-12
Caption: A generalized workflow for the discovery and development of Mcl1-IN-12.
Conclusion
Mcl1-IN-12 is a testament to the power of structure-guided drug design in tackling challenging protein-protein interaction targets. Its high potency, selectivity, and demonstrated in vivo efficacy make it a valuable tool for further research into the role of Mcl-1 in cancer and a promising lead compound for the development of new anti-cancer therapies. This technical guide provides a foundational understanding of Mcl1-IN-12 for the scientific community, with the aim of facilitating further research and development in this critical area of oncology.
References
- 1. promega.com [promega.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
